5-Bromobenzo[d]thiazol-2(3H)-one

Catalog No.
S674382
CAS No.
199475-45-1
M.F
C7H4BrNOS
M. Wt
230.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromobenzo[d]thiazol-2(3H)-one

CAS Number

199475-45-1

Product Name

5-Bromobenzo[d]thiazol-2(3H)-one

IUPAC Name

5-bromo-3H-1,3-benzothiazol-2-one

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)

InChI Key

BNWQDLHPYANRAV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC(=O)S2

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)S2
  • Chemical Properties and Availability:

    • 5-Bromobenzo[d]thiazol-2(3H)-one has the chemical formula C7H4BrNOS and a CAS registry number of 199475-45-1.
    • Suppliers offer the compound with varying degrees of purity ().
  • Potential Research Areas:

    • The presence of a bromine atom and a thiazole ring suggests possible applications in medicinal chemistry.
      • Bromine can participate in various chemical reactions, and thiazole rings are found in many bioactive molecules .
    • Further research is needed to determine the specific biological activity and potential therapeutic applications of 5-Bromobenzo[d]thiazol-2(3H)-one.
    • Additionally, the reported properties such as high gastrointestinal absorption and blood-brain barrier permeability () might be of interest for researchers in drug delivery.
  • In silico studies:

    • In the absence of extensive experimental data, computational modeling could be a valuable tool to explore the potential interactions of 5-Bromobenzo[d]thiazol-2(3H)-one with biological targets.

5-Bromobenzo[d]thiazol-2(3H)-one is a heterocyclic compound characterized by a benzothiazole ring system with a bromine substituent at the fifth position. Its chemical formula is C₇H₄BrNOS, and it has a molecular weight of 230.08 g/mol. The compound features a thiazole moiety, which contributes to its unique chemical properties and potential biological activities. It exists as a pale white crystalline solid, with notable solubility characteristics that influence its applications in various fields.

Due to its electrophilic nature. Common reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.
  • Cycloaddition Reactions: It can undergo cycloaddition with alkyne and azide compounds to yield 1,2,3-triazole derivatives, which have been studied for their biological activities .
  • Condensation Reactions: This compound can react with aldehydes or ketones in the presence of acids or bases to form more complex structures.

Research has indicated that 5-Bromobenzo[d]thiazol-2(3H)-one exhibits significant biological activities, including:

  • Antibacterial Properties: Compounds derived from 5-bromobenzo[d]thiazol-2(3H)-one have shown effectiveness against various bacterial strains .
  • Anticancer Activity: Studies have reported that derivatives of this compound possess cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 5-bromobenzo[d]thiazol-2(3H)-one typically involves the following steps:

  • Formation of the Thiazole Ring: The initial step often includes the reaction of 2-amino-5-bromobenzenethiol with oxalyl chloride in toluene, leading to the formation of an intermediate.
  • Cyclization: The intermediate undergoes cyclization to form 5-bromobenzo[d]thiazol-2(3H)-one through heating or refluxing conditions.
  • Purification: The final product is purified through crystallization techniques to yield pure crystalline 5-bromobenzo[d]thiazol-2(3H)-one .

5-Bromobenzo[d]thiazol-2(3H)-one finds applications across various fields:

  • Pharmaceuticals: Due to its antibacterial and anticancer properties, it is explored as a lead compound for drug development.
  • Chemical Research: It serves as an important building block for synthesizing more complex organic molecules.
  • Material Science: Its unique structural properties make it suitable for developing new materials with specific electronic or optical characteristics.

Interaction studies involving 5-bromobenzo[d]thiazol-2(3H)-one have primarily focused on its biological interactions:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins have revealed potential binding sites that could be targeted for therapeutic effects.
  • Metabolic Studies: Its role as a cytochrome P450 inhibitor highlights its importance in drug-drug interactions and metabolic pathways .

Several compounds share structural similarities with 5-bromobenzo[d]thiazol-2(3H)-one. Here are some notable examples:

Compound NameSimilarityKey Differences
6-Bromobenzo[d]thiazol-2(3H)-one0.94Bromine at position 6 instead of position 5.
6-Aminobenzo[d]thiazol-2(3H)-one0.84Contains an amino group at position 6.
6-Chlorobenzo[d]thiazol-2(3H)-one0.74Chlorine substituent at position 6 instead of bromine.
7-Bromobenzo[d]thiazol-2(3H)-one0.95Bromine at position 7; different reactivity profile.

These compounds exhibit varying biological activities and chemical reactivities due to differences in their substituents and positions on the benzothiazole ring, highlighting the uniqueness of 5-bromobenzo[d]thiazol-2(3H)-one in medicinal chemistry and material science contexts.

XLogP3

2.5

Wikipedia

5-Bromobenzo[d]thiazol-2(3H)-one

Dates

Modify: 2023-08-15

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